molecular formula C27H29N5O2S B11239105 2,4,6-trimethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2,4,6-trimethyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11239105
M. Wt: 487.6 g/mol
InChI Key: YAFOKEUFQRDHSC-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. It is characterized by its aromatic structure and multiple functional groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,4,6-TRIMETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. The aromatic rings and pyrimidine core contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-TRIMETHYL-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its complex structure, which combines multiple functional groups, enhancing its versatility and reactivity. Its ability to form stable complexes with metals and its potential bioactivity distinguish it from simpler aromatic amines.

Properties

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C27H29N5O2S/c1-17-6-8-22(9-7-17)29-25-16-21(5)28-27(31-25)30-23-10-12-24(13-11-23)32-35(33,34)26-19(3)14-18(2)15-20(26)4/h6-16,32H,1-5H3,(H2,28,29,30,31)

InChI Key

YAFOKEUFQRDHSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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